
4-chloro-N-(2-ethylbutyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2-ethylbutyl)aniline is an organic compound with the molecular formula C12H18ClN It is a derivative of aniline, where the hydrogen atom at the para position of the benzene ring is replaced by a chlorine atom, and the nitrogen atom is substituted with a 2-ethylbutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-ethylbutyl)aniline typically involves the following steps:
Nitration of Chlorobenzene: Chlorobenzene is nitrated to form 4-nitrochlorobenzene.
Reduction of 4-nitrochlorobenzene: The nitro group in 4-nitrochlorobenzene is reduced to an amino group, forming 4-chloroaniline.
Alkylation: 4-chloroaniline is then alkylated with 2-ethylbutyl bromide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by alkylation using suitable alkylating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-(2-ethylbutyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone imine derivatives.
Reduction: Reduction reactions can convert it back to its corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted anilines, quinone imine derivatives, and reduced amine compounds.
Applications De Recherche Scientifique
4-chloro-N-(2-ethylbutyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and polymers.
Biology: It serves as a building block for the synthesis of bioactive compounds.
Medicine: This compound is explored for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the manufacture of agricultural chemicals, such as herbicides and insecticides.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(2-ethylbutyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloroaniline: A simpler derivative where the nitrogen atom is not substituted with an alkyl group.
N-ethyl-4-chloroaniline: Similar structure but with an ethyl group instead of a 2-ethylbutyl group.
4-chloro-N-(2-methylpropyl)aniline: Another derivative with a different alkyl group attached to the nitrogen atom.
Uniqueness
4-chloro-N-(2-ethylbutyl)aniline is unique due to the presence of the 2-ethylbutyl group, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C12H18ClN |
|---|---|
Poids moléculaire |
211.73 g/mol |
Nom IUPAC |
4-chloro-N-(2-ethylbutyl)aniline |
InChI |
InChI=1S/C12H18ClN/c1-3-10(4-2)9-14-12-7-5-11(13)6-8-12/h5-8,10,14H,3-4,9H2,1-2H3 |
Clé InChI |
BYPBGHHJHIWAFD-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)CNC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


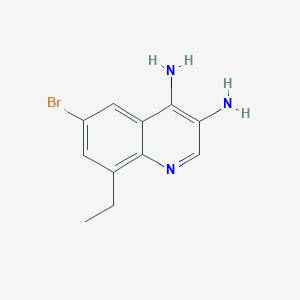
![(Butan-2-yl)[3-(4-methylpiperazin-1-yl)propyl]amine](/img/structure/B13242908.png)
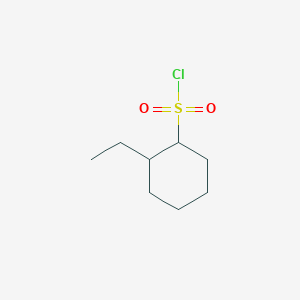

![4,4-Difluoro-1-phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B13242914.png)

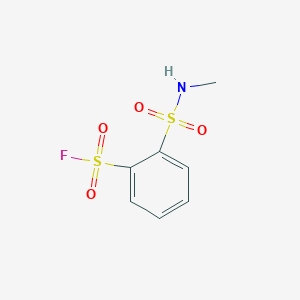
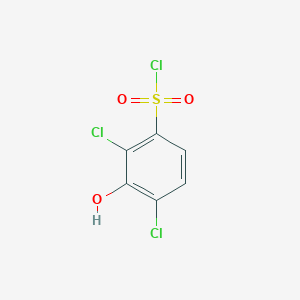
![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carbonitrile](/img/structure/B13242964.png)
![2-{[(4-Bromo-2-chlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13242971.png)

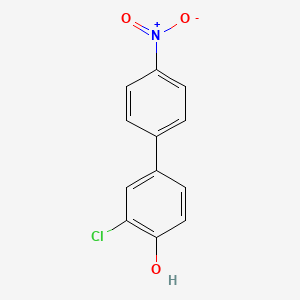
![tert-Butyl 5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]piperidine-3-carboxylate](/img/structure/B13242977.png)
![4-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B13242978.png)
